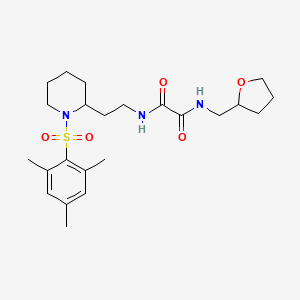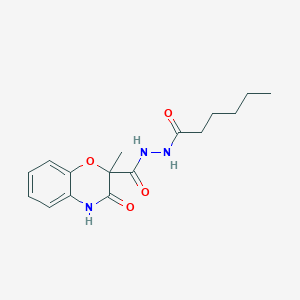![molecular formula C16H17N3O2S B2721574 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034460-50-7](/img/structure/B2721574.png)
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound with a complex structure that integrates various organic functional groups. This compound exhibits a pyrrolo[2,3-c]pyridine core, a thiophene ring, and an acetamide group, suggesting a multifaceted potential in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide involves several steps. A plausible route could begin with the preparation of the pyrrolo[2,3-c]pyridine core via a cyclization reaction. Subsequent alkylation might introduce the 1-methyl group, followed by acylation to attach the acetamide functionality.
Industrial Production Methods
Industrial production could leverage high-throughput organic synthesis techniques, such as flow chemistry, to optimize the reaction conditions and yield. Using automated synthesis platforms could further enhance efficiency and reproducibility, ensuring the consistency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various chemical transformations:
Oxidation: This reaction could potentially alter the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction could target the carbonyl group in the 7-oxo-pyrrolo[2,3-c]pyridine structure, potentially forming alcohol derivatives.
Substitution: The acetamide moiety may undergo nucleophilic substitution, particularly at the methyl or ethyl positions.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones of the thiophene ring.
Reduction Products: Alcohol derivatives of the pyrrolo[2,3-c]pyridine core.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can serve as an intermediate for more complex molecules. It is also of interest in studying reaction mechanisms and pathways due to its multifunctional nature.
Biology and Medicine
This compound might be studied for its potential pharmacological properties. The presence of the pyrrolo[2,3-c]pyridine core and acetamide group hints at possible interactions with biological macromolecules, potentially leading to applications in drug development.
Industry
In the industrial sector, it may be used in the synthesis of dyes, materials, and possibly as a precursor for agrochemicals due to its diverse chemical reactivity.
Mechanism of Action
The biological activity of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide likely hinges on its ability to interact with specific molecular targets such as enzymes or receptors. The pyrrolo[2,3-c]pyridine core could potentially inhibit enzyme activity by mimicking natural substrates, while the thiophene ring and acetamide group might enhance binding affinity and specificity.
Comparison with Similar Compounds
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can be compared with other pyrrolo[2,3-c]pyridine derivatives, such as:
Pyrrolo[2,3-c]pyridine: A fundamental scaffold in medicinal chemistry.
Thiophene-based Acetamides: Known for their biological activity and synthetic versatility.
The uniqueness of this compound lies in its combination of these two frameworks, offering unique properties that are not found in compounds containing just one of these structures. This duality potentially expands its applicability in various research and industrial contexts.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18-6-2-13-3-7-19(16(21)15(13)18)8-5-17-14(20)10-12-4-9-22-11-12/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWLRCUSNKJMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2721496.png)

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)

![N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2721502.png)

![N-(3-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2721504.png)
![[4-(2-Fluorocyclopropyl)phenyl]methanol](/img/structure/B2721506.png)


![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-[3-(phenylsulfanyl)propanamido]thiophene-3-carboxylate](/img/structure/B2721512.png)
![N-(oxan-4-yl)-3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carboxamide](/img/structure/B2721514.png)
